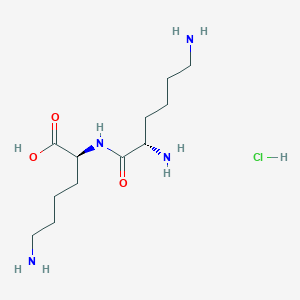
2-(5-Formylthiophen-2-yl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Formylthiophen-2-yl)benzoic acid, 95% (2-FTA) is an organic compound with a molecular formula of C9H6O2S. It is a colorless solid with a slight yellowish tint and has a melting point of 132-135°C. It is also known as 2-formylthiophene-2-carboxylic acid and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-FTA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other organic compounds. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene-3-carboxylic acid and thiophene-4-carboxylic acid. In addition, 2-FTA has been used in the synthesis of copper(II) complexes for use in catalytic reactions.
Wirkmechanismus
2-FTA is an organic compound with a molecular formula of C9H6O2S. It is a colorless solid with a slight yellowish tint and has a melting point of 132-135°C. It is also known as 2-formylthiophene-2-carboxylic acid and is used as a reagent in organic synthesis. The mechanism of action of 2-FTA is not fully understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in various reactions, such as the oxidation of 2-formylthiophene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FTA are not well understood. However, it has been reported to have antibacterial activity against a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been reported to have antifungal activity against a number of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-FTA has been shown to have a number of other beneficial effects, including antioxidant activity and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-FTA in laboratory experiments is that it is relatively easy to synthesize, with a high purity product being obtained. In addition, it is relatively inexpensive and can be stored for long periods of time without degrading. However, it is important to note that 2-FTA is a highly reactive compound and should be handled with caution. It should also be kept away from light, heat, and moisture.
Zukünftige Richtungen
The potential applications of 2-FTA are vast and are still being explored. Some of the potential future directions for research include: further investigation into its antibacterial and antifungal activities; further research into its antioxidant and anti-inflammatory activities; investigation into its potential use as a reagent in organic synthesis; and investigation into its potential use as a catalyst in various reactions. In addition, further research into its mechanism of action is warranted in order to better understand its effects on various biochemical and physiological processes.
Synthesemethoden
2-FTA can be synthesized by a number of methods, including oxidation of 2-formylthiophene, condensation of thiophene-2-carboxaldehyde with formic acid, and reaction of thiophene-2-carboxaldehyde with hydrogen peroxide in the presence of a base. The most common method for the synthesis of 2-FTA is the oxidation of 2-formylthiophene with aqueous potassium permanganate in the presence of a base. This method yields a high purity product and is relatively simple to carry out.
Eigenschaften
IUPAC Name |
2-(5-formylthiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNPZYHSCYWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-formylthiophen-2-yl)benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
amine hydrochloride](/img/structure/B6337395.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
